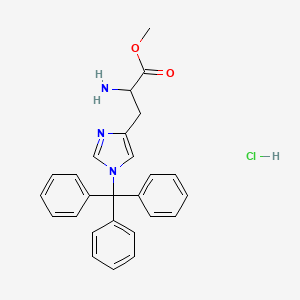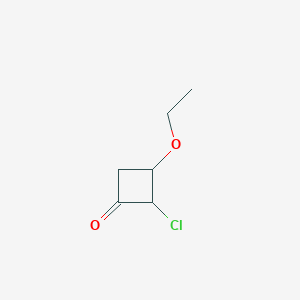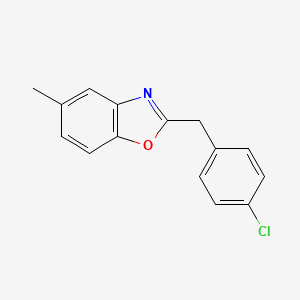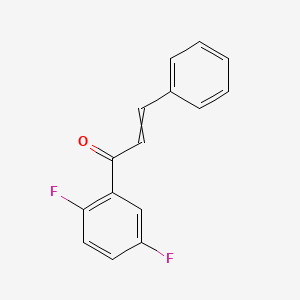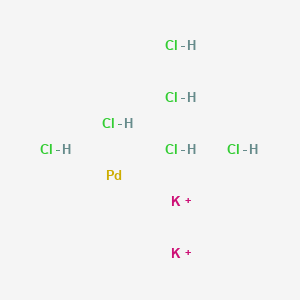
Dipotassium;palladium;hexahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium hexachloropalladate(2-) is an inorganic compound with the chemical formula Cl6K2Pd. It is a palladium complex where palladium is in the +4 oxidation state, coordinated with six chloride ions. This compound is known for its applications in various fields, including catalysis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipotassium hexachloropalladate(2-) can be synthesized by reacting palladium(II) chloride with potassium chloride in the presence of chlorine gas. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is: [ \text{PdCl}_2 + 2\text{KCl} + \text{Cl}_2 \rightarrow \text{K}_2[\text{PdCl}_6] ]
Industrial Production Methods: In industrial settings, the preparation of dipotassium hexachloropalladate(2-) involves the use of potassium chloropalladite activating solution and hydrogen peroxide. The mixture is heated and stirred, followed by the addition of hydrochloric acid. The reaction is maintained until brick-red precipitates form, which are then filtered, washed, and dried .
Types of Reactions:
Oxidation: Dipotassium hexachloropalladate(2-) can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to lower oxidation states of palladium, such as palladium(II) or palladium(0).
Substitution: The chloride ligands in dipotassium hexachloropalladate(2-) can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine gas.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine or amine ligands under mild conditions.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(II) chloride or palladium metal.
Substitution: Palladium complexes with different ligands, such as phosphine-palladium complexes
Aplicaciones Científicas De Investigación
Dipotassium hexachloropalladate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: It is studied for its potential use in biological systems, particularly in the development of palladium-based drugs.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: It is used in the production of electronic components and in the purification of hydrogen gas
Mecanismo De Acción
The mechanism by which dipotassium hexachloropalladate(2-) exerts its effects involves the coordination of palladium with various ligands. In catalytic processes, palladium acts as a central metal that facilitates the formation and breaking of chemical bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds in organic synthesis .
Comparación Con Compuestos Similares
Potassium tetrachloropalladate(II) (K2PdCl4): Similar in structure but with palladium in the +2 oxidation state.
Sodium tetrachloropalladate(II) (Na2PdCl4): Sodium salt of the tetrachloropalladate(II) anion.
Ammonium hexachloropalladate(IV) ((NH4)2PdCl6): Ammonium salt of the hexachloropalladate(IV) anion.
Uniqueness: Dipotassium hexachloropalladate(2-) is unique due to its high oxidation state of palladium (+4) and its ability to act as a strong oxidizing agent. This makes it particularly useful in catalytic applications where high reactivity is required .
Propiedades
Fórmula molecular |
Cl6H6K2Pd+2 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
dipotassium;palladium;hexahydrochloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1; |
Clave InChI |
WNHAVLLGGSFWDO-UHFFFAOYSA-N |
SMILES canónico |
Cl.Cl.Cl.Cl.Cl.Cl.[K+].[K+].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


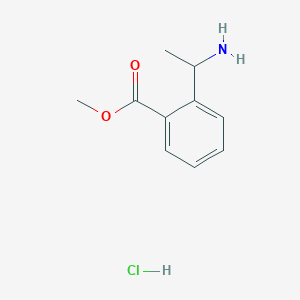
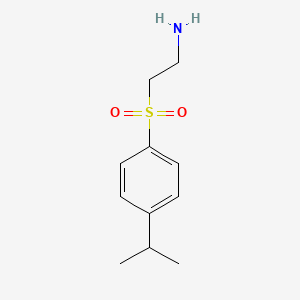
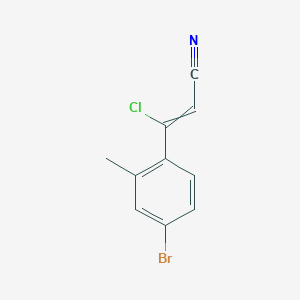
![3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
![(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
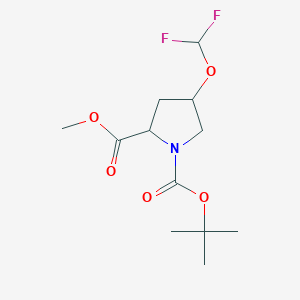
![8-[(1E)-3-Hydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B15146074.png)
![(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine](/img/structure/B15146076.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
